molecular formula C17H12F3NO4S B12500589 3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile

3-[(2,3-difluoro-1-hydroxy-7-methanesulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile

カタログ番号: B12500589
分子量: 383.3 g/mol
InChIキー: LOMMPXLFBTZENJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PT2977, also known as belzutifan, is a small molecule inhibitor of hypoxia-inducible factor 2 alpha (HIF-2α). This compound has been developed as a therapeutic agent for the treatment of cancers associated with von Hippel-Lindau (VHL) disease, particularly clear cell renal cell carcinoma (ccRCC). PT2977 has demonstrated improved potency and pharmacokinetic properties compared to its predecessor, PT2385 .

準備方法

The synthesis of PT2977 involves several key steps, including the introduction of fluorine atoms and the formation of a sulfonylindan structure. The synthetic route typically involves:

Industrial production methods for PT2977 are designed to optimize yield and purity while minimizing environmental impact. These methods often involve the use of advanced catalytic processes and continuous flow chemistry to ensure consistent quality and scalability .

化学反応の分析

PT2977 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically metabolites with altered pharmacokinetic and pharmacodynamic profiles .

科学的研究の応用

PT2977 has a wide range of scientific research applications, including:

作用機序

PT2977 exerts its effects by inhibiting the interaction between hypoxia-inducible factor 2 alpha (HIF-2α) and hypoxia-inducible factor 1 beta (HIF-1β). This inhibition prevents the transcription of genes that promote tumor growth and angiogenesis. PT2977 specifically targets the HIF-2α pathway, which is often upregulated in VHL-associated cancers. By blocking this pathway, PT2977 can reduce tumor proliferation and improve the immune response within the tumor microenvironment .

類似化合物との比較

PT2977 is compared with other HIF-2α inhibitors, such as PT2385. While both compounds target the same pathway, PT2977 has several advantages:

Similar compounds include:

PT2977’s unique combination of potency, stability, and pharmacokinetic profile makes it a promising candidate for the treatment of VHL-associated cancers and other conditions involving HIF-2α dysregulation.

特性

分子式

C17H12F3NO4S

分子量

383.3 g/mol

IUPAC名

3-[(2,3-difluoro-1-hydroxy-7-methylsulfonyl-2,3-dihydro-1H-inden-4-yl)oxy]-5-fluorobenzonitrile

InChI

InChI=1S/C17H12F3NO4S/c1-26(23,24)12-3-2-11(13-14(12)17(22)16(20)15(13)19)25-10-5-8(7-21)4-9(18)6-10/h2-6,15-17,22H,1H3

InChIキー

LOMMPXLFBTZENJ-UHFFFAOYSA-N

正規SMILES

CS(=O)(=O)C1=C2C(C(C(C2=C(C=C1)OC3=CC(=CC(=C3)C#N)F)F)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。